dUTP is a nucleotide similar to thymidine triphosphate (TTP), one of the building blocks of DNA. Researchers can substitute dUTP for TTP during DNA replication in vitro (). This allows for the creation of uracil-containing DNA molecules. Uracil is a naturally occurring base found in RNA, but not typically in DNA. Studying uracil-containing DNA helps scientists understand the mechanisms of DNA repair and mutagenesis ().
dUTP can be incorporated into RNA during in vitro transcription experiments using RNA polymerases. This creates RNA molecules containing uracil instead of thymine. Scientists use these uracil-containing RNA molecules for various purposes, such as studying RNA stability and function, and developing new diagnostic tools ().
Phage display is a technique used to identify proteins that bind to specific molecules. Researchers can use dUTP to introduce uracil into the DNA of bacteriophages (viruses that infect bacteria). This creates a "negative selection" where only phages without mutations (containing thymine) can replicate in a host organism engineered to remove uracil from its DNA (). This allows for the efficient selection of desired protein binders.
CID 16219193, also known as 2-Chloro-3-trimethylsilanylethynyl-pyridine, is a chemical compound with the molecular formula and a molecular weight of approximately 209.75 g/mol. This compound features a pyridine ring substituted with a chloro group and a trimethylsilyl ethynyl group, making it a versatile building block in organic synthesis. It is typically available in high purity, often around 95%, and is utilized in various research applications, particularly in catalysis and organic synthesis.
While specific biological activity data for CID 16219193 is limited, compounds with similar structures often exhibit interesting biological properties. Pyridine derivatives are known for their roles as ligands in coordination chemistry and potential applications in medicinal chemistry. The unique structure of this compound suggests that it may interact with biological targets, although further studies would be necessary to elucidate its specific biological effects.
Synthesis of CID 16219193 can be achieved through several methods:
These methods highlight the compound's adaptability for both laboratory-scale and industrial production.
CID 16219193 has several applications:
Interaction studies involving CID 16219193 primarily focus on its reactivity with other chemical species rather than direct biological interactions. Its ability to form complexes with metals makes it significant in coordination chemistry, where it can act as a ligand. Further research could explore its interactions within biological systems or its potential as a drug candidate.
Several compounds share structural similarities with CID 16219193, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| CID 16219193 | Chloro and trimethylsilyl ethynyl | Versatile building block for synthesis |
| 2-Chloro-3-pyridylacetylene | Chloro and ethynyl without silyl | Less steric hindrance |
| 3-Trifluoromethylpyridine | Trifluoromethyl instead of chloro | Strong electron-withdrawing effect |
| 2-Methylpyridine | Methyl substitution | Simpler structure with basic properties |
The uniqueness of CID 16219193 lies in its combination of both chloro and trimethylsilyl groups, which provides distinct reactivity patterns not found in simpler derivatives.